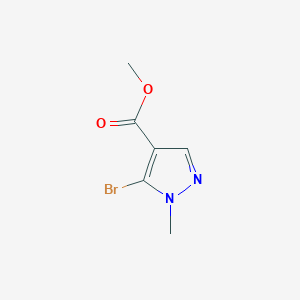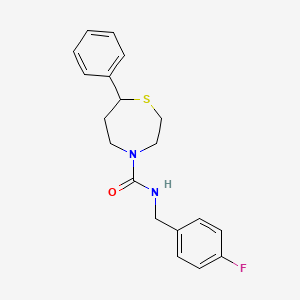
N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl and phenyl groups are likely to influence the compound’s overall shape and properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the specific conditions under which it’s used. The presence of the fluorine atom could make the compound more reactive .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, and the size and shape of the molecule could influence its solubility .
科学的研究の応用
Discovery of Selective Inhibitors
Research on related compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has led to the discovery of potent and selective inhibitors for kinase superfamily members. These inhibitors have demonstrated significant tumor stasis in models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Antimicrobial and Antituberculosis Activity
Compounds structurally related to N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising activity against Mycobacterium tuberculosis, offering a new avenue for the development of antituberculosis drugs (Jeankumar et al., 2013).
CB1/CB2 Receptor Agonists
Research into carboxamide-type synthetic cannabinoids, including those with structural similarities to the queried compound, has provided insights into their function as CB1 and CB2 receptor agonists. This research aids in understanding the pharmacological properties of these compounds, potentially contributing to forensic and therapeutic applications (Doi et al., 2017).
HIV Integrase Inhibitors
Compounds like N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, offering a path for the development of new antiviral agents against HIV (Pace et al., 2007).
Serotonin Receptor Antagonists
The development of fluorine-18-labeled 5-HT1A antagonists, through modifications of related carboxamide structures, demonstrates the potential of such compounds in studying serotonin levels and receptor distribution, which could significantly impact neuroscience research and psychiatric disorder treatment strategies (Lang et al., 1999).
作用機序
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNOSGIIUZYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
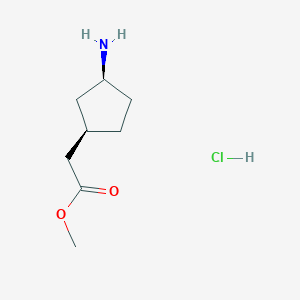
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2649512.png)
![[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2649513.png)
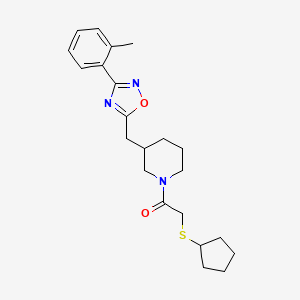
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)
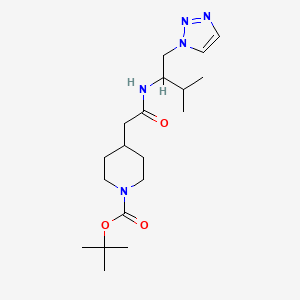
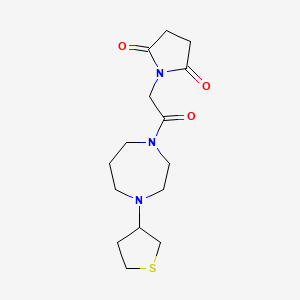
![2-[6-(Trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2649522.png)
![2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649523.png)


